molecular formula C19H16FNS B3144472 Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- CAS No. 552321-24-1

Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-

Cat. No.: B3144472
CAS No.: 552321-24-1
M. Wt: 309.4 g/mol
InChI Key: GROCTJGDARENHN-UHFFFAOYSA-N
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Description

Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzene ring substituted with a butylphenyl group, a fluoro group, and an isothiocyanato group, making it a versatile molecule for various applications.

Preparation Methods

One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.

    Oxidation and Reduction Reactions: The presence of the fluoro and isothiocyanato groups can influence the compound’s reactivity towards oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.

    Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful for studying biochemical pathways and developing new drugs.

    Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- involves its interaction with molecular targets and pathways within biological systems. The isothiocyanato group is known to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds and modulation of protein function . This interaction can affect various cellular processes and pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato- can be compared with other similar compounds, such as:

    Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-nitro-: This compound has a nitro group instead of an isothiocyanato group, which can lead to different reactivity and biological activities.

    Benzene, 4-[(4-butylphenyl)ethynyl]-2-chloro-1-isothiocyanato-: The presence of a chloro group instead of a fluoro group can influence the compound’s chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNS/c1-2-3-4-15-5-7-16(8-6-15)9-10-17-11-12-19(21-14-22)18(20)13-17/h5-8,11-13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROCTJGDARENHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50850512
Record name 4-[(4-Butylphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50850512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552321-24-1
Record name 4-[(4-Butylphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50850512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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